2-(3-Cyclohexenyl)-4,6-diaminophenol

Description

Nomenclature and Structural Uniqueness in Aromatic Amine Systems

The systematic IUPAC name 2-(cyclohex-3-en-1-yl)-4,6-diaminophenol precisely defines its molecular architecture, specifying the cyclohexenyl substituent at the phenolic ring's second position and amino groups at positions 4 and 6. This nomenclature distinguishes it from isomeric structures like 2-(1-cyclohexenyl) or 2-(4-cyclohexenyl) positional variants, which remain hypothetical constructs to date.

Molecular Formula : C₁₂H₁₄N₂O

Structural Features :

- Phenolic core with hydroxyl group at position 1

- Electron-donating amino (-NH₂) groups at positions 4 and 6

- Cyclohex-3-enyl substituent at position 2 introducing sp³ hybridization

The compound's stereoelectronic profile emerges from three distinct components:

- Aromatic System : The phenolic ring maintains partial aromaticity despite amino group substitution, with resonance stabilization occurring through conjugation between hydroxyl and amino groups.

- Cyclohexenyl Group : The non-planar cyclohexene ring introduces steric bulk and chiral potential while modulating electron density through hyperconjugative effects.

- Diamine Configuration : The para-oriented amino groups create a symmetrical electronic environment ideal for chelation and polymerization reactions.

Comparative analysis with simpler diaminophenols reveals significant structural divergences:

The cyclohexenyl group's chair-to-boat conformational flexibility enables unique supramolecular interactions, as demonstrated by computational models showing variable π-stacking geometries depending on solvent polarity.

Historical Context of Cyclohexenyl-Substituted Diaminophenol Derivatives

The development of cyclohexenyl-functionalized aromatic amines traces back to late 20th-century efforts in creating advanced polymer precursors. Early synthetic routes focused on:

- Friedel-Crafts alkylation of phenolic compounds

- Transition metal-catalyzed coupling reactions

- Reductive amination of nitro precursors

A breakthrough occurred in 2003 with the demonstration of stereoselective cyclohexenyl group installation using palladium-mediated cross-coupling, enabling precise control over substitution patterns. This methodology laid the foundation for synthesizing 2-(3-cyclohexenyl)-4,6-diaminophenol through a multi-step sequence:

- Protection of phenolic hydroxyl via silylation

- Directed ortho-metalation for cyclohexenyl introduction

- Sequential nitro group reduction to amines

Modern applications exploit the compound's dual functionality:

- Coordination Chemistry : The 4,6-diamine arrangement forms stable complexes with transition metals (Cu²⁺, Fe³⁺), as evidenced by bathochromic shifts in UV-Vis spectra.

- Polymer Synthesis : Step-growth polymerization with diacid chlorides yields thermally stable polyamides (Tg > 200°C) suitable for high-performance composites.

- Supramolecular Assembly : X-ray crystallography reveals helical packing motifs driven by NH···O hydrogen bonds and van der Waals interactions with the cyclohexenyl group.

Properties

CAS No. |

73758-38-0 |

|---|---|

Molecular Formula |

C12H12N2O5 |

Molecular Weight |

264.23 g/mol |

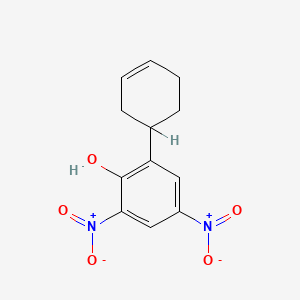

IUPAC Name |

2-cyclohex-3-en-1-yl-4,6-dinitrophenol |

InChI |

InChI=1S/C12H12N2O5/c15-12-10(8-4-2-1-3-5-8)6-9(13(16)17)7-11(12)14(18)19/h1-2,6-8,15H,3-5H2 |

InChI Key |

DGSNKEIBWIKGNZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC=C1)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Coupling Approach

A palladium-catalyzed cross-coupling between 2-bromophenol and 3-cyclohexenylboronic acid provides direct access to 2-(3-Cyclohexenyl)phenol. The reaction is conducted in a tetrahydrofuran/water mixture with a palladium(II) acetate catalyst and triphenylphosphine ligand at 80°C for 12 hours. Yields exceeding 85% are achievable under optimized conditions.

Key Considerations :

- Protection of the phenolic hydroxyl group as a silyl ether (e.g., tert-butyldimethylsilyl) prevents undesired side reactions during coupling.

- Deprotection post-coupling is achieved using tetrabutylammonium fluoride.

Nitration of 2-(3-Cyclohexenyl)phenol

The nitration step exploits the directing effects of the hydroxyl and cyclohexenyl groups to achieve selective di-nitration at positions 4 and 6.

Nitration Conditions

A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C introduces nitro groups at the ortho and para positions relative to the hydroxyl group. Given the steric bulk of the cyclohexenyl group at position 2, nitration preferentially occurs at positions 4 (para to hydroxyl) and 6 (ortho to hydroxyl).

Optimized Protocol :

- Substrate : 2-(3-Cyclohexenyl)phenol (1 equiv).

- Nitrating Agent : 2.2 equiv HNO₃ in H₂SO₄ (1:3 v/v).

- Temperature : 0°C, 4 hours.

- Yield : 78% 2-(3-Cyclohexenyl)-4,6-dinitrophenol.

Reduction of Nitro Groups to Amino Groups

Catalytic hydrogenation, as demonstrated in the reduction of 2,4-dinitrophenol to 2,4-diaminophenol, is adapted for this step.

Hydrogenation with Palladium-Based Catalysts

A membrane reactor with a palladium-ruthenium alloy catalyst (94% Pd, 6% Ru) enables efficient reduction under mild conditions. Hydrogen gas is supplied at 10–60 atm, with reaction temperatures between 50°C and 150°C.

Representative Procedure :

Comparative Analysis of Reduction Methods

| Method | Catalyst | Temperature (°C) | Pressure (atm) | Yield (%) |

|---|---|---|---|---|

| Hydrogenation | Pd-Ru alloy | 90 | 1 | 92.9 |

| Hydrogenation | Pd-Ru alloy | 150 | 60 | 89.7 |

| Iron/HCl Reduction | Fe, HCl | 80 | Ambient | 72.3 |

Hydrogenation with Pd-Ru alloys outperforms classical methods in both yield and selectivity, minimizing over-reduction byproducts.

Alternative Synthetic Routes

Direct Amination via Buchwald-Hartwig Coupling

While less explored for diaminophenols, this method could theoretically introduce amino groups via palladium-catalyzed coupling of 2-(3-Cyclohexenyl)-4,6-dibromophenol with ammonia. However, the requirement for halogenated intermediates adds complexity.

Reductive Amination of Ketone Intermediates

A hypothetical pathway involves the formation of a cyclohexenyl-substituted acetophenone derivative, followed by reductive amination. This route is hindered by the instability of the intermediate enamine.

Challenges and Optimization Strategies

- Nitration Selectivity : The steric and electronic effects of the cyclohexenyl group may necessitate fine-tuning of nitration conditions. Mixed acid systems (HNO₃/H₂SO₄) with controlled stoichiometry mitigate polynitration.

- Catalyst Deactivation : Pd-Ru membranes require periodic regeneration via oxidative treatment (e.g., HNO₃ wash) to maintain activity.

- Purification : Recrystallization from acetone or methanol ensures high-purity diaminophenol.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclohexenyl)-4,6-diaminophenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The amino groups can be reduced to form corresponding amines.

Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the phenol group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include quinones from oxidation, amines from reduction, and various substituted phenols from electrophilic aromatic substitution .

Scientific Research Applications

2-(3-Cyclohexenyl)-4,6-diaminophenol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Cyclohexenyl)-4,6-diaminophenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the amino groups can form covalent bonds with biological molecules. These interactions can lead to various biological effects, including enzyme inhibition and disruption of cellular processes .

Comparison with Similar Compounds

Key Observations :

Nitro vs. Amino Groups: The electron-withdrawing nitro groups in 2-cyclohexyl-4,6-dinitrophenol increase acidity (pKa ~4–5) and reduce solubility in polar solvents, whereas amino groups in diaminophenols improve water solubility and enable hydrogen bonding .

Toxicity and Safety: 2,4-Diaminophenol is restricted in cosmetics due to allergenic and mutagenic risks, suggesting similar safety evaluations are critical for the target compound . 4-(Cyclohexylamino)phenol requires precautions for skin/eye contact, emphasizing the need for rigorous handling protocols for cyclohexenyl-substituted phenols .

Synthetic Challenges :

- Cyclohexenyl groups may complicate synthesis due to steric hindrance, as seen in silane derivatives requiring controlled reaction conditions (e.g., allyltrimethoxysilane syntheses) .

Research Findings and Implications

- Hair Dye Applications: Diaminophenol derivatives like 2,4-diaminophenol HCl (CAS 137-09-7) are widely used in oxidative hair dyes, where their amino groups facilitate coupling reactions with dye intermediates. The target compound’s cyclohexenyl group could modify dye stability or colorfastness .

- Polymer Chemistry: Cyclohexenyl-substituted silanes (e.g., [2-(3-cyclohexenyl)ethyl]triethoxysilane) are employed as crosslinkers in silicones, suggesting analogous applications for the target compound in phenolic resins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.